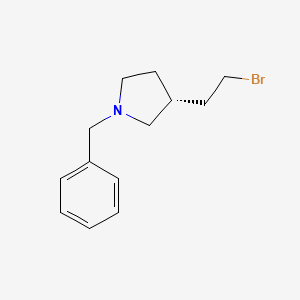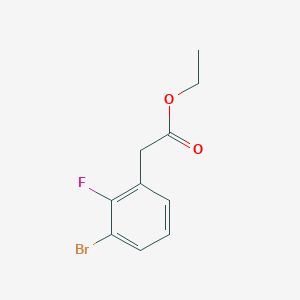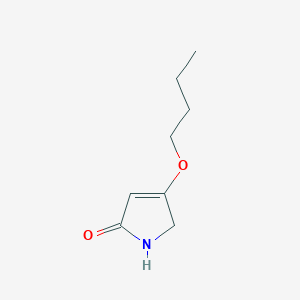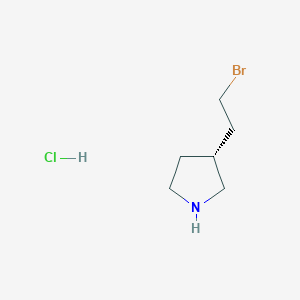
(R)-3-(2-bromoethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-bromoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of ®-3-(2-bromoethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 2-bromoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which helps in the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the product.
Industrial production methods for ®-3-(2-bromoethyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in optimizing the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
®-3-(2-bromoethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyrrolidine N-oxide. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding pyrrolidine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted pyrrolidines, while oxidation reactions can lead to the formation of pyrrolidine N-oxides.
Scientific Research Applications
®-3-(2-bromoethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It can be used to introduce the pyrrolidine moiety into complex molecules, which can be useful in the development of new drugs and materials.
Biology: The compound can be used as a tool in biological studies to investigate the role of pyrrolidine-containing molecules in biological systems. It can be used to study the interactions of pyrrolidines with proteins, enzymes, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to various pharmaceutical agents. It can be used in the synthesis of drugs that target specific biological pathways and receptors.
Industry: The compound can be used in the production of various industrial chemicals and materials. It can be used as a starting material for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(2-bromoethyl)pyrrolidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets and pathways in biological systems. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The specific molecular targets and pathways involved depend on the structure and properties of the compound and its derivatives.
Comparison with Similar Compounds
®-3-(2-bromoethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound of ®-3-(2-bromoethyl)pyrrolidine hydrochloride. It is a simple five-membered nitrogen-containing heterocycle that is widely used in organic synthesis.
N-substituted Pyrrolidines: Compounds that have various substituents attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different chemical and biological properties depending on the nature of the substituents.
Pyrrolidine N-oxides: Compounds that have an oxygen atom attached to the nitrogen atom of the pyrrolidine ring. These compounds can have different reactivity and properties compared to the parent pyrrolidine.
The uniqueness of ®-3-(2-bromoethyl)pyrrolidine hydrochloride lies in its specific structure and properties, which make it useful for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H13BrClN |
|---|---|
Molecular Weight |
214.53 g/mol |
IUPAC Name |
(3R)-3-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
QOUAIQDKSWDOAY-RGMNGODLSA-N |
Isomeric SMILES |
C1CNC[C@H]1CCBr.Cl |
Canonical SMILES |
C1CNCC1CCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


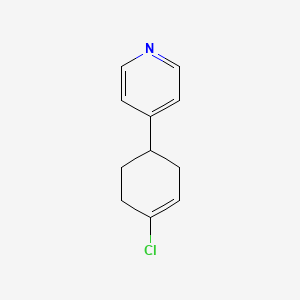

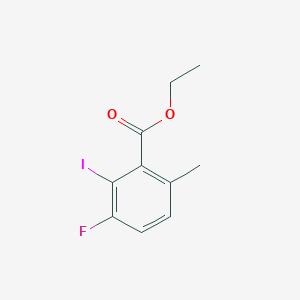

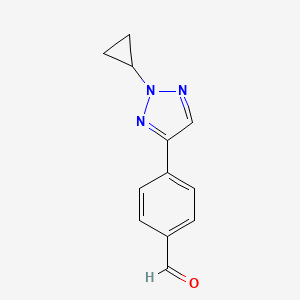
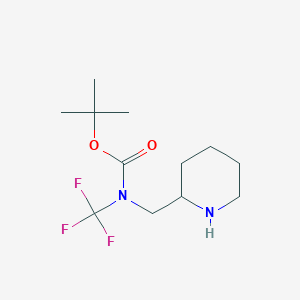
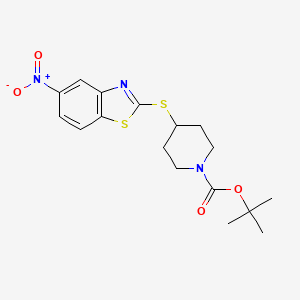
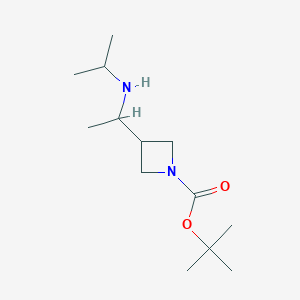
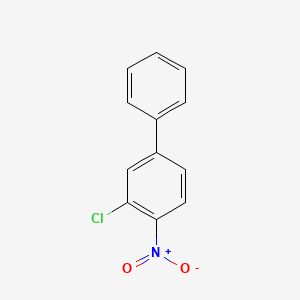
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
